molecular formula C13H13N3O2 B13883990 2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline

2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline

Cat. No.: B13883990
M. Wt: 243.26 g/mol
InChI Key: GMEWMRJYARAKOV-UHFFFAOYSA-N
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Description

2-nitro-N-(2-pyridin-2-ylethyl)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, with an additional pyridine ring connected via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-pyridin-2-ylethyl)aniline typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the pyridine ring. One common method involves the reaction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then further reacted with 2-bromoethylpyridine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 2-nitro-N-(2-pyridin-2-ylethyl)aniline may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include iron, tin, or zinc with hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized products such as nitroso or nitro derivatives.

Scientific Research Applications

2-nitro-N-(2-pyridin-2-ylethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-pyridin-2-ylethyl)aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-(2-pyridin-2-ylethyl)aniline is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-nitro-N-(2-pyridin-2-ylethyl)aniline

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-7-2-1-6-12(13)15-10-8-11-5-3-4-9-14-11/h1-7,9,15H,8,10H2

InChI Key

GMEWMRJYARAKOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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